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(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile
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Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Substitution Reactions: Introduction of the 5-bromo-2,4-dimethoxyphenyl group through electrophilic aromatic substitution.
Formation of the Prop-2-enenitrile Moiety: This step might involve a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, often using catalytic processes and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the phenyl substituents.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds like (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile can be used as ligands in catalytic processes.
Biology and Medicine
Antimicrobial Agents: Benzimidazole derivatives are often explored for their antimicrobial properties.
Anticancer Research: Some compounds with similar structures have shown potential as anticancer agents.
Industry
Materials Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for compounds like (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile would depend on their specific biological targets. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and methoxy substituents.
(Z)-2-(1H-benzimidazol-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile: Lacks the bromine substituent.
Uniqueness
The presence of the bromine and methoxy groups in (Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile may confer unique electronic and steric properties, potentially enhancing its biological activity or selectivity compared to similar compounds.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-23-16-9-17(24-2)13(19)8-11(16)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9H,1-2H3,(H,21,22)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHERVOIPAHBTPJ-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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